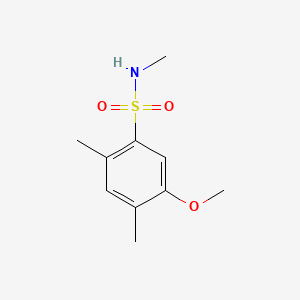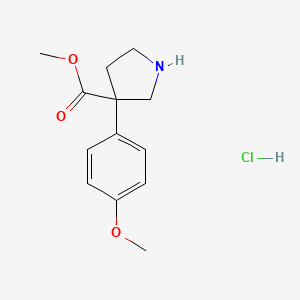![molecular formula C14H11FN2O3S2 B2675663 N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 866154-62-3](/img/structure/B2675663.png)
N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide” is a chemical compound with the CAS Number: 866154-62-3. It has a molecular weight of 338.38 .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazolidine ring, a fluorophenyl group, and an acetamide group . The InChI code for the compound is 1S/C14H11FN2O3S2/c1-8(18)16(9(2)19)17-13(20)12(22-14(17)21)7-10-4-3-5-11(15)6-10/h3-7H,1-2H3/b12-7- .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 338.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Thiazolidin-4-One derivatives, similar in structure to the compound , have shown potential as antimicrobial agents. Their synthesis was aimed at evaluating their in vitro antibacterial and antifungal activities, displaying significant results against various microorganisms (Baviskar, Khadabadi, & Deore, 2013).
Anti-Inflammatory Activity
- Novel N-(3-chloro-4-flurophenyl)-2 derivatives, which are structurally similar, were synthesized and showed significant anti-inflammatory activity. Among these derivatives, some showed considerable promise in this regard (Sunder & Maleraju, 2013).
Metabolic Stability and Efficacy
- Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors indicated that compounds structurally related to N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide could have similar in vitro potency and in vivo efficacy, while offering improved metabolic stability (Stec et al., 2011).
Tumor Inhibition and Antioxidant Potential
- Computational and pharmacological evaluation of heterocyclic novel derivatives, including thiazolidin-4-One, showed these compounds' potential for toxicity assessment, tumor inhibition, and antioxidant activities. Some derivatives demonstrated binding and moderate inhibitory effects in various assays (Faheem, 2018).
Polymorphic Solidification and Controlled Release
- Studies involving Poly(ϵ-caprolactone) (PCL) membranes loaded with Linezolid, a compound with structural similarities, indicated potential for controlled release in topical applications. The research explored the drug's structural characterization, release kinetics, and antibacterial activity (Tammaro et al., 2015).
Glutaminase Inhibition
- Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , revealed their potential as glutaminase inhibitors, which could have implications in cancer treatment (Shukla et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302, H312, and H332, which indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The safety data sheet (SDS) for the compound can provide more detailed safety information .
Propiedades
IUPAC Name |
N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S2/c1-8(18)16(9(2)19)17-13(20)12(22-14(17)21)7-10-4-3-5-11(15)6-10/h3-7H,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHILOQQQWBQSW-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)N1C(=O)C(=CC2=CC(=CC=C2)F)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C(=O)C)N1C(=O)/C(=C/C2=CC(=CC=C2)F)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylthio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2675582.png)
![Ethyl 1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2675585.png)
![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)
![Spiro[3.4]octan-2-amine hydrochloride](/img/structure/B2675587.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one](/img/structure/B2675589.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B2675591.png)




![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)
![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)